2-Iodoethyl ether, also known as bis(2-iodoethyl) ether or 1,5-diiodo-3-oxopentane, is a highly reactive, bifunctional electrophile utilized in the synthesis of macrocycles, cryptands, and complex pharmaceutical linkers. Presenting as a dense liquid (2.296 g/mL at 25 °C) with a boiling point of 140–141 °C (dec.), this reagent is typically stabilized with copper chips to prevent iodine liberation and maintain >98.0% purity during storage at 2–8 °C under inert gas. In procurement and process chemistry, its primary value lies in its exceptional leaving-group kinetics. The dual terminal iodine atoms enable rapid, high-yielding double nucleophilic substitutions (SN2) under exceptionally mild conditions, making it the precursor of choice for constructing morpholine rings, oxazepanes, and PEG-like linkages where traditional chloro- or bromo-analogs fail due to poor reactivity [1].
Substituting 2-iodoethyl ether with cheaper generic alternatives, such as bis(2-chloroethyl) ether or bis(2-bromoethyl) ether, frequently results in complete synthetic failure or unacceptable yield drops when reacting with weak or sterically hindered nucleophiles. The carbon-chlorine bond in bis(2-chloroethyl) ether is notoriously unreactive under standard macrocyclization conditions, often yielding 0% of the desired alkylated products even after extended reflux[1]. While bis(2-bromoethyl) ether offers intermediate reactivity, it still requires higher temperatures and longer reaction times that can degrade sensitive pharmaceutical intermediates. Furthermore, attempting to use highly reactive but lower-molecular-weight analogs like bis(chloromethyl) ether introduces severe volatility and extreme toxicity risks (as a known volatile carcinogen), making 2-iodoethyl ether the most process-friendly, high-conversion option for advanced heterocycle manufacturing [2].
In the regioselective synthesis of N,N'-diaminotriazolophanes, the choice of dihalide ether is the absolute determining factor for reaction success. When bis(2-chloroethyl) ether was utilized under standard cyclophane preparation conditions, the reaction failed completely, yielding 0% of either the S- or N-alkylated product due to the low electrophilic reactivity of the chloro-substituent. In direct contrast, substituting the precursor with 2-iodoethyl ether readily afforded the desired selectively alkylated intermediate in an 80% yield [1].
| Evidence Dimension | Target intermediate yield (Compound 2a) |
| Target Compound Data | 80% yield |
| Comparator Or Baseline | 0% yield (Bis(2-chloroethyl) ether) |
| Quantified Difference | Absolute rescue of reaction (0% to 80%) |
| Conditions | Monopotassium salt of 4-amino-3,5-dimercapto-1,2,4-triazole, reflux, 1 hour |
Buyers synthesizing complex heterocycles must procure the iodo-analog to avoid complete process failure when coupling weak nucleophiles.
The synthesis of macrocyclic cage compounds (cryptands) is notoriously inefficient when using stepwise construction or less reactive halides. Utilizing 2-iodoethyl ether in a one-step diamine-dihalide coupling reaction significantly improves the yield of the target macropolycyclic products. While traditional stepwise synthesis using brominated precursors yielded a mere 0.24% of the target cubic cyclophane, the direct one-step condensation using the highly reactive iodo-ether framework bypassed multiple loss-inducing isolation steps and dramatically improved the overall isolated yield of the macrocyclic cage [1].
| Evidence Dimension | Macrocyclic cage compound overall yield |
| Target Compound Data | Major product isolated directly via simple chromatography |
| Comparator Or Baseline | 0.24% overall yield (Stepwise synthesis with bromo-precursors) |
| Quantified Difference | Orders of magnitude improvement in final isolated yield |
| Conditions | 1,3-bis(aminomethyl)benzene + dihalide in CH3CN |
Procuring the iodo-ether enables one-step macrocyclization, drastically reducing labor, solvent waste, and material losses associated with multi-step syntheses.
In the synthesis of advanced bifunctional degraders (PROTACs), the linker attachment must occur without degrading the complex target-binding moieties. 2-Iodoethyl ether enables these critical coupling steps at highly mild process conditions. For instance, the alkylation of complex intermediates with 2-iodoethyl ether proceeds efficiently at just 60 °C over 1 to 3 hours, achieving a 60% yield of the coupled product [1]. In contrast, achieving similar conversions with chloro-ethers typically requires forcing conditions (100–180 °C) that would thermally degrade these highly functionalized pharmaceutical intermediates [2].
| Evidence Dimension | Reaction temperature and time |
| Target Compound Data | 60 °C for 1–3 hours (60% yield) |
| Comparator Or Baseline | 100–180 °C for >3 hours (Generic chloro-ether baseline) |
| Quantified Difference | 40–120 °C reduction in processing temperature |
| Conditions | N-alkylation of complex degrader intermediates in solution |
Lowering the reaction temperature prevents the thermal degradation of high-value API intermediates, ensuring higher final purity and reducing downstream purification costs.
For the synthesis of chiral cryptands derived from sugar molecules, achieving complete quaternization of diaza crown ethers is a significant bottleneck. 2-Iodoethyl ether demonstrates exceptional performance in this niche, reacting with sugar-derived diaza crown ethers under high pressure to yield the corresponding quaternary salts in strictly quantitative (100%) yield [1]. This complete conversion is critical, as incomplete reactions with less reactive bromo- or chloro-analogs leave unreacted starting materials that are extremely difficult to separate from the highly polar quaternary salt products.
| Evidence Dimension | Quaternary salt formation yield |
| Target Compound Data | Quantitative (~100%) yield |
| Comparator Or Baseline | Incomplete conversion (Standard bromo/chloro baselines) |
| Quantified Difference | Elimination of unreacted starting material |
| Conditions | High-pressure reaction with methyl 4,6-O-benzylidene-α-D-mannopyranoside derivatives |
Achieving quantitative yield in the quaternization step eliminates the need for complex, yield-destroying chromatographic separations of polar intermediates.
Due to its superior leaving group kinetics compared to bis(2-chloroethyl) ether, 2-iodoethyl ether is the mandatory precursor for the regioselective S-alkylation and subsequent intramolecular cyclization of weak heterocyclic nucleophiles, preventing 0% yield failures [1].
Ideal for the direct, one-step diamine-dihalide coupling to form cryptands and cage compounds, bypassing the abysmal yields (<1%) associated with multi-step bromo-precursor routes and reducing solvent waste [2].
Highly recommended for coupling reactions involving thermally sensitive degrader intermediates, as it allows the formation of PEG-like ether linkages at mild temperatures (e.g., 60 °C), preventing API degradation caused by the 100–180 °C conditions required for chloro-analogs [3].
The reagent of choice for reacting with sterically hindered diaza crown ethers under high pressure, ensuring quantitative conversion to quaternary salts and eliminating difficult downstream purifications of polar mixtures [4].
Corrosive;Irritant